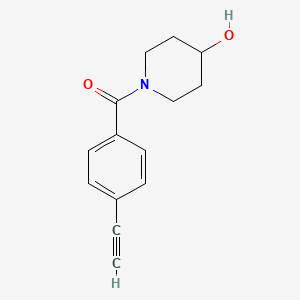![molecular formula C38H44O6P2 B8194901 (2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8194901.png)
(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,2’S,3S,3’S)-3,3’-Di-tert-butyl-4,4’-bis(2,6-dimethoxyphenyl)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) (2S,2’S,3S,3’S)-Bis-BIDIME is a chiral phosphorus ligand. This compound is notable for its high enantiomeric excess (>99% ee), making it highly valuable in asymmetric synthesis and catalysis. The presence of bulky tert-butyl groups and dimethoxyphenyl groups contributes to its unique steric and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,3S,3’S)-Bis-BIDIME typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of tert-butyl and dimethoxyphenyl-substituted benzoxaphosphole derivatives. The reaction conditions often involve the use of inert atmospheres (e.g., nitrogen or argon) and specific solvents to ensure high purity and yield .
Industrial Production Methods
Industrial production of (2S,2’S,3S,3’S)-Bis-BIDIME may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process includes rigorous purification steps to ensure the compound meets the required purity standards (>97%) and enantiomeric excess (>99% ee) .
化学反应分析
Types of Reactions
(2S,2’S,3S,3’S)-Bis-BIDIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving (2S,2’S,3S,3’S)-Bis-BIDIME include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorus derivatives, while substitution reactions can produce a variety of substituted benzoxaphosphole compounds .
科学研究应用
(2S,2’S,3S,3’S)-Bis-BIDIME has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme mechanisms and developing chiral drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
作用机制
The mechanism by which (2S,2’S,3S,3’S)-Bis-BIDIME exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form complexes that catalyze asymmetric reactions. The bulky tert-butyl and dimethoxyphenyl groups create a chiral environment, influencing the stereochemistry of the reaction products. The molecular targets include various substrates that undergo transformation in the presence of the chiral catalyst .
相似化合物的比较
Similar Compounds
- (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- (S)-3-(tert-butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Uniqueness
(2S,2’S,3S,3’S)-Bis-BIDIME stands out due to its high enantiomeric excess (>99% ee) and the presence of two chiral centers, which provide a unique steric environment for asymmetric catalysis. Its specific combination of tert-butyl and dimethoxyphenyl groups further enhances its selectivity and efficiency in catalytic processes .
属性
IUPAC Name |
(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O6P2/c1-37(2,3)45-33-23(31-25(39-7)17-13-18-26(31)40-8)15-11-21-29(33)43-35(45)36-44-30-22-12-16-24(34(30)46(36)38(4,5)6)32-27(41-9)19-14-20-28(32)42-10/h11-22,35-36H,1-10H3/t35-,36-,45?,46?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXORIUANWLCHSQ-AVJWCBOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=C(C=CC=C6OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)[C@H]4OC5=CC=CC(=C5P4C(C)(C)C)C6=C(C=CC=C6OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, 2-(cyclopropylmethoxy)-N-[(3-fluoro-4-methoxyphenyl)methyl]-5-(3-formyl-2-pyridinyl)-](/img/structure/B8194837.png)

![6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B8194847.png)


![Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride](/img/structure/B8194878.png)

![8H-Indeno[1,2-d]oxazole, 2,2'-cyclopropylidenebis[3a,8a-dihydro-,(3aS,3'aS,8aR,8'aR)-](/img/structure/B8194894.png)



